molecular formula C9H6BrF3O B6206916 1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one CAS No. 13541-14-5

1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one

Cat. No.: B6206916
CAS No.: 13541-14-5
M. Wt: 267
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Description

1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethyl group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3-bromobenzaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Nucleophilic Substitution: Compounds with different nucleophiles replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3,3,3-trifluoropropan-1-one involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or modulation of signaling pathways, making the compound useful in biochemical research and drug development.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-one: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2,2,2-trifluoroethanone: Similar structure but with a shorter carbon chain.

Uniqueness: 1-(3-Bromophenyl)-3,3,3-trifluoropropan-1-one is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

13541-14-5

Molecular Formula

C9H6BrF3O

Molecular Weight

267

Purity

95

Origin of Product

United States

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